molecular formula C10H8N2O2 B12589880 Benzamidoethanoyl cyanide CAS No. 875837-24-4

Benzamidoethanoyl cyanide

Cat. No.: B12589880
CAS No.: 875837-24-4
M. Wt: 188.18 g/mol
InChI Key: OMAFNPXGHSONJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamidoethanoyl cyanide is an organic compound that features both amide and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamidoethanoyl cyanide can be synthesized through various methods. . The reaction typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzamidoethanoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products Formed:

    Oxidation: Formation of benzamidoethanoic acid.

    Reduction: Formation of benzamidoethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamidoethanoyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamidoethanoyl cyanide involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Benzonitrile: Similar in structure but lacks the amide group.

    Acetonitrile: Contains a nitrile group but lacks the aromatic ring and amide group.

    Benzamide: Contains an amide group but lacks the nitrile group.

Properties

CAS No.

875837-24-4

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-benzamidoacetyl cyanide

InChI

InChI=1S/C10H8N2O2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,7H2,(H,12,14)

InChI Key

OMAFNPXGHSONJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.